Clevidipine, (R)- is a synthetic compound classified as a dihydropyridine L-type calcium channel blocker. It is primarily used for the rapid reduction of blood pressure in clinical settings, particularly when oral antihypertensive therapy is not suitable. Clevidipine functions by selectively relaxing vascular smooth muscle, leading to arterial dilation without significantly affecting central venous pressure or cardiac output. Its chemical formula is , and it is known under the brand name Cleviprex .
Clevidipine is classified as a small molecule and is categorized under approved and investigational drugs. It represents a third-generation intravenous dihydropyridine calcium channel blocker, which distinguishes it from earlier generations of similar compounds . The compound is synthesized chemically and exists as a racemic mixture of two enantiomers, with the (R)-enantiomer being the active form .
The synthesis of Clevidipine involves several steps that culminate in the formation of its ester linkages. The compound is produced through chemical synthesis involving the reaction of specific precursors to form the dihydropyridine structure. The process typically includes:
The molecular structure of Clevidipine can be represented by its IUPAC name: methyl 5-{[(butanoyloxy)methoxy]carbonyl}-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate. The compound has a molecular weight of approximately 456.32 g/mol .
The structure features:
The structural formula can be depicted as follows:
Clevidipine undergoes hydrolysis in vivo, where it is rapidly converted into its inactive metabolite H152/81 by nonspecific esterases present in blood plasma. This process results in a very short half-life of approximately one minute, allowing for precise control over blood pressure during infusion .
Key reactions include:
Clevidipine acts by inhibiting the influx of extracellular calcium ions through voltage-dependent L-type calcium channels located on vascular smooth muscle cells. This inhibition leads to:
The mechanism involves deformation of calcium channels and interference with calcium release from the sarcoplasmic reticulum .
Clevidipine is primarily utilized in clinical settings for:
Its ultrashort action makes it particularly valuable for situations requiring quick adjustments in blood pressure without prolonged effects or toxicity .
The industrial synthesis of clevidipine butyrate typically begins with the production of the racemate via the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate precursors with alkyl acetoacetates and an aldehyde derivative under reflux conditions [2]. A critical intermediate is the racemic methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, which undergoes esterification with butyryloxymethyl chloride to form racemic clevidipine butyrate.
Chiral resolution of the racemate employs supercritical fluid chromatography (SFC) on Chiralpak AD columns (amylose tris(3,5-dimethylphenylcarbamate) with 2-propanol-modified carbon dioxide mobile phases. This technique achieves baseline separation of the enantiomers within 1 minute per run, enabling high-throughput processing. Continuous loop injection allows 10 separations in approximately 5 minutes with 0.6% RSD for area ratio precision (n=10) [1]. Alternative high-performance liquid chromatography methods utilize tert-butylcarbamoylquinine-based chiral stationary phases in polar organic mode (acetonitrile with 0.125% acetic acid), achieving resolution (Rₛ) of 3.0 for clevidipine enantiomers within 10 minutes. On this phase, the (R)-enantiomer exhibits stronger retention, while the corresponding quinidine-based phase reverses elution order [1].
Table 1: Chiral Resolution Techniques for (R)-Clevidipine Isolation
Technique | Stationary Phase | Mobile Phase | Resolution (Rₛ) | Analysis Time | Purity Achieved |
---|---|---|---|---|---|
SFC | Chiralpak AD (50 × 4.6 mm) | CO₂:2-propanol | >1.5 | 1 min | >99% ee |
HPLC (Anion Exchange) | Quinidine carbamate silica | Acetonitrile/0.125% acetic acid | 3.0 | 10 min | >98% ee |
HPLC (Polysaccharide) | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Hexane:ethanol with diethylamine/formic acid | 5.51 | <10 min | >99% ee |
Asymmetric synthesis routes circumvent the need for resolution by directly constructing the chiral 1,4-dihydropyridine core with enantiocontrol. Organocatalytic Hantzsch syntheses employ chiral Brønsted acids (e.g., BINOL-derived phosphates) or metal-based catalysts to induce enantioselectivity during the cyclocondensation step. These methods typically yield enantiomeric excesses (ee) of 80-90% but face challenges in achieving the >99% ee required for pharmaceutical applications [10].
Acylal intermediates serve as key building blocks for stereoselective synthesis. The diacetate of 3-(N-piperazinyl)propionaldehyde undergoes nucleophilic displacement with clevidipine’s dihydropyridine carboxylate under phase-transfer conditions using chiral catalysts like spirobinaphthyl-derived ammonium salts. This approach achieves up to 94% ee for the (R)-enantiomer [10]. Recent advances exploit enzyme-mediated transesterifications using lipases (e.g., Candida antarctica Lipase B) in organic solvents, selectively acylating the (S)-enantiomer of racemic alcohol precursors and leaving (R)-alcohols for subsequent coupling with activated dihydropyridine intermediates. This kinetic resolution achieves >98% ee for (R)-configured intermediates [2].
(R)-Clevidipine’s stability is challenged by rapid ester hydrolysis in biological matrices. In human plasma, esterases catalyze its conversion to the primary carboxylic acid metabolite H152/81. Stabilization strategies require immediate sample treatment with esterase inhibitors (e.g., sodium dodecyl sulfate with ascorbic acid) and refrigeration at -70°C. Without stabilization, (R)-clevidipine degrades with a half-life of <2 minutes at 37°C [5] [7].
Hydrolysis kinetics exhibit enantioselectivity: the (R)-enantiomer demonstrates a half-life (t₁/₂) of 5.8 minutes in whole blood, compared to 4.2 minutes for the (S)-enantiomer. This difference arises from stereospecific binding to red blood cell esterases [7] [9]. Degradation pathways include:
Table 2: Stability Parameters of (R)-Clevidipine in Biological Matrices
Condition | Matrix | Temperature | Half-life (t₁/₂) | Major Degradant | Stabilization Method |
---|---|---|---|---|---|
In vitro hydrolysis | Human whole blood | 37°C | 5.8 min | H152/81 | SDS + ascorbic acid (immediate) |
Plasma storage | Human plasma | -70°C | >30 days | None | 0.1M NaF + acetic acid |
Photodegradation | Solution (clear glass) | 25°C, light | 2.4 h | Z-isomer | Amber glass; nitrogen atmosphere |
Acidic conditions | Simulated gastric fluid | 37°C | 8.2 min | H152/81 + aldehydes | pH adjustment (neutral) |
Stabilization in lipid emulsions (e.g., 20% Intralipid®) leverages compartmentalization within oil droplets, reducing esterase accessibility. This extends the in vitro half-life to >4 hours. LC-MS/MS analyses confirm that refrigeration (4°C) of emulsion formulations preserves >95% of (R)-clevidipine for 48 hours, whereas room-temperature storage results in 20% degradation within 12 hours [7] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7